Cas no 1273744-22-1 (2-(BUTAN-2-YL)-4-CHLORO-6-METHYLPYRIMIDINE)
2-(BUTAN-2-YL)-4-CHLORO-6-METHYLPYRIMIDINE Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 4-chloro-6-methyl-2-(1-methylpropyl)-
- 2-(sec-butyl)-4-chloro-6-methylpyrimidine
- 2-(BUTAN-2-YL)-4-CHLORO-6-METHYLPYRIMIDINE
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- Inchi: 1S/C9H13ClN2/c1-4-6(2)9-11-7(3)5-8(10)12-9/h5-6H,4H2,1-3H3
- InChI Key: AHLDBLRZNGKNRD-UHFFFAOYSA-N
- SMILES: C1(C(C)CC)=NC(C)=CC(Cl)=N1
2-(BUTAN-2-YL)-4-CHLORO-6-METHYLPYRIMIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM467318-250mg |
2-(BUTAN-2-YL)-4-CHLORO-6-METHYLPYRIMIDINE |
1273744-22-1 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM467318-500mg |
2-(BUTAN-2-YL)-4-CHLORO-6-METHYLPYRIMIDINE |
1273744-22-1 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM467318-1g |
2-(BUTAN-2-YL)-4-CHLORO-6-METHYLPYRIMIDINE |
1273744-22-1 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-381505-0.05g |
2-(butan-2-yl)-4-chloro-6-methylpyrimidine |
1273744-22-1 | 95.0% | 0.05g |
$105.0 | 2025-03-16 | |
| Enamine | EN300-381505-0.1g |
2-(butan-2-yl)-4-chloro-6-methylpyrimidine |
1273744-22-1 | 95.0% | 0.1g |
$156.0 | 2025-03-16 | |
| Enamine | EN300-381505-0.25g |
2-(butan-2-yl)-4-chloro-6-methylpyrimidine |
1273744-22-1 | 95.0% | 0.25g |
$222.0 | 2025-03-16 | |
| Enamine | EN300-381505-0.5g |
2-(butan-2-yl)-4-chloro-6-methylpyrimidine |
1273744-22-1 | 95.0% | 0.5g |
$422.0 | 2025-03-16 | |
| Enamine | EN300-381505-1.0g |
2-(butan-2-yl)-4-chloro-6-methylpyrimidine |
1273744-22-1 | 95.0% | 1.0g |
$541.0 | 2025-03-16 | |
| Enamine | EN300-381505-2.5g |
2-(butan-2-yl)-4-chloro-6-methylpyrimidine |
1273744-22-1 | 95.0% | 2.5g |
$1063.0 | 2025-03-16 | |
| Enamine | EN300-381505-5.0g |
2-(butan-2-yl)-4-chloro-6-methylpyrimidine |
1273744-22-1 | 95.0% | 5.0g |
$1572.0 | 2025-03-16 |
2-(BUTAN-2-YL)-4-CHLORO-6-METHYLPYRIMIDINE Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-(BUTAN-2-YL)-4-CHLORO-6-METHYLPYRIMIDINE
2-(Butan-2-yl)-4-chloro-6-methylpyrimidine
The compound 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine (CAS No: 1273744-22-1) is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings consisting of four carbon atoms and two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a butan-2-yl group at position 2, a chlorine atom at position 4, and a methyl group at position 6 on the pyrimidine ring. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it a subject of interest in various fields of research and application.
Pyrimidines are widely studied in organic chemistry due to their structural similarity to nucleobases found in DNA and RNA, such as thymine, cytosine, and uracil. The presence of electron-withdrawing groups like chlorine and methyl groups in 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine can influence the electronic properties of the molecule, potentially enhancing its reactivity in chemical reactions or its binding affinity in biological systems. Recent studies have explored the role of such substituted pyrimidines in drug design, particularly in the development of inhibitors for kinase enzymes, which are critical targets in cancer therapy.
One notable area of research involving pyrimidine derivatives is their application as antiviral agents. For instance, certain substituted pyrimidines have been shown to inhibit viral replication by targeting essential viral enzymes. The chlorine substituent at position 4 in this compound may contribute to its antiviral activity by enhancing its ability to bind to viral proteins or RNA structures. Additionally, the butan-2-yl group introduces steric bulk into the molecule, which could influence its pharmacokinetic properties, such as absorption and bioavailability.
Another significant application of pyrimidine derivatives lies in their use as building blocks for more complex molecules in organic synthesis. The versatility of pyrimidines allows for further functionalization at various positions on the ring, enabling chemists to design molecules with specific biological activities or physical properties. For example, the methyl group at position 6 can serve as a point for further substitution or modification, potentially leading to new drug candidates with enhanced efficacy or reduced toxicity.
In terms of synthesis, 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine can be prepared through various routes, including condensation reactions involving aldehydes and amides or through cyclization reactions of appropriately substituted intermediates. Recent advancements in catalytic methods and green chemistry have made it possible to synthesize such compounds with higher yields and greater environmental sustainability.
The structural features of this compound also make it a valuable tool in materials science. Pyrimidines with appropriate substituents can exhibit nonlinear optical properties or act as precursors for conducting polymers. The combination of electron-withdrawing and electron-donating groups in 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine may influence its electronic behavior, making it suitable for applications in optoelectronic devices or sensors.
Furthermore, computational studies have played a pivotal role in understanding the properties of this compound at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure, reactivity, and potential interactions with biological targets. These computational approaches complement experimental studies and accelerate the discovery process for new applications.
In conclusion, 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine (CAS No: 1273744-22
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